
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile is a chemical compound with the molecular formula C8H5NO2 It is characterized by a cyclohexadiene ring with hydroxy and oxo substituents, and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexadiene derivative with a nitrile compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound in its pure form.
化学反応の分析
Types of Reactions
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy and oxo groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This can lead to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): This compound has a similar cyclohexadiene structure with hydroxy and oxo groups.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another compound with a comparable structure and functional groups.
Uniqueness
(3-Hydroxy-4-oxo-2,5-cyclohexadiene-1-ylidene)acetonitrile is unique due to its specific arrangement of functional groups and the presence of an acetonitrile moiety. This gives it distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C8H5NO2 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)acetonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-3,5,11H/b6-3+ |
InChIキー |
VUUYLLQTKCSWQY-ZZXKWVIFSA-N |
異性体SMILES |
C\1=CC(=O)C(=C/C1=C/C#N)O |
正規SMILES |
C1=CC(=O)C(=CC1=CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



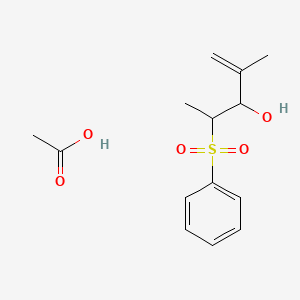
![(6S,7R,8S,12S,13R,14S,15S)-7,13-Bis{[tert-butyl(dimethyl)silyl]oxy}-3,3,17,17-tetraethyl-15-[(2S)-hexa-3,5-dien-2-yl]-6,8,10,12,14-pentamethyl-4,16-dioxa-3,17-disilanonadec-9-ene](/img/structure/B12595856.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12595859.png)
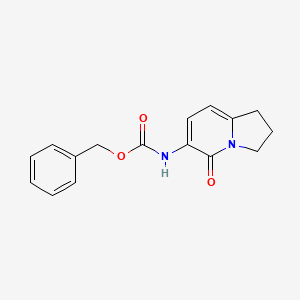
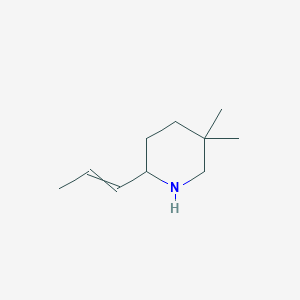
![Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12595881.png)

![6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12595890.png)
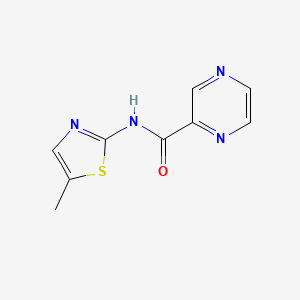

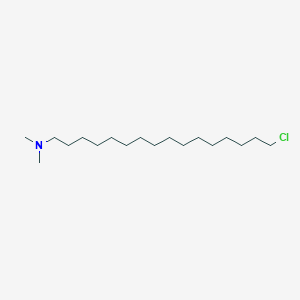
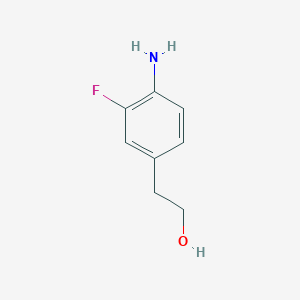
![1'-(2-Phenylethyl)-1,2,4,9-tetrahydro-2'H,5'H-spiro[carbazole-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12595911.png)
